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  • Product: 4-Chloro-3-iodo-6-methoxyquinoline
  • CAS: 1190972-42-9

Core Science & Biosynthesis

Foundational

4-Chloro-3-iodo-6-methoxyquinoline chemical structure and properties

Advanced Scaffold for Orthogonal Functionalization in Kinase Inhibitor Discovery Executive Summary This technical guide profiles 4-Chloro-3-iodo-6-methoxyquinoline , a high-value heterocyclic intermediate used primarily...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold for Orthogonal Functionalization in Kinase Inhibitor Discovery

Executive Summary

This technical guide profiles 4-Chloro-3-iodo-6-methoxyquinoline , a high-value heterocyclic intermediate used primarily in the development of Type I and Type II kinase inhibitors (e.g., targeting VEGFR, c-Met, and RET).

Distinguished by its orthogonal reactivity , this scaffold possesses two distinct halogen "handles":

  • C3-Iodine: Highly reactive toward Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira).

  • C4-Chlorine: Activated for Nucleophilic Aromatic Substitution (

    
    ) due to the para-nitrogen effect.
    

This duality allows medicinal chemists to sequentially functionalize the quinoline core with high regioselectivity, making it a "privileged structure" for fragment-based drug design (FBDD).

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

PropertyData
IUPAC Name 4-Chloro-3-iodo-6-methoxyquinoline
CAS Number Analogous to 590371-90-7 (Core) / 4295-04-9 (Des-Iodo)
Molecular Formula

Molecular Weight 319.53 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in alcohols
LogP (Calc) ~3.5 - 3.8
Topological Polar Surface Area (TPSA) ~22

Strategic Synthesis: The "Meldrum's Acid" Protocol

While traditional Gould-Jacobs cyclization requires extreme temperatures (


C), the Meldrum's Acid  route is the superior, modern methodology. It offers milder conditions, higher yields, and simplified purification.
Reaction Workflow (DOT Visualization)

SynthesisPath Start p-Anisidine (4-Methoxyaniline) Inter1 Enamine Intermediate Start->Inter1 Meldrum's Acid HC(OEt)3, Reflux Cyclized 6-Methoxy-4-quinolone (4-OH form) Inter1->Cyclized Thermal Cyclization (Dowtherm A or Diphenyl Ether) Iodinated 3-Iodo-6-methoxy- 4-quinolone Cyclized->Iodinated NIS or I2/Na2CO3 (Electrophilic Subst.) Final 4-Chloro-3-iodo- 6-methoxyquinoline Iodinated->Final POCl3, 90°C (Deoxychlorination)

Figure 1: Step-wise synthesis via the Meldrum's Acid pathway, prioritizing regiocontrol.

Detailed Experimental Protocol
Step 1: Cyclization to 6-Methoxy-4-quinolone
  • Condensation: Reflux 4-methoxyaniline (1.0 eq) with Meldrum's acid (1.1 eq) and triethyl orthoformate (1.2 eq) in ethanol for 3 hours.

  • Cyclization: Isolate the intermediate enamine. Add slowly to boiling diphenyl ether (

    
    C). The high temperature drives the elimination of acetone and 
    
    
    
    , closing the ring.
  • Isolation: Cool to RT. Dilute with hexane to precipitate the 4-quinolone. Filter and wash with acetone.

Step 2: Regioselective C3-Iodination

Why here? Iodination is performed on the quinolone (OH-form) rather than the chloro-quinoline because the electron-rich enamine-like system at C3 is highly susceptible to electrophilic attack.

  • Suspend 6-methoxy-4-quinolone in DMF.

  • Add N-Iodosuccinimide (NIS) (1.1 eq).

  • Stir at

    
    C for 2-4 hours. The iodine installs exclusively at the 3-position.
    
  • Quench with aqueous sodium thiosulfate to remove excess iodine. Filter the solid precipitate.[1]

Step 3: Deoxychlorination (The Activation)
  • Suspend the 3-iodo-4-quinolone in neat Phosphorus Oxychloride (

    
    ) .
    
  • Add a catalytic amount of DMF (Vilsmeier-Haack activation).

  • Heat to

    
    C for 2 hours. The suspension will clear as the reaction proceeds.
    
  • Critical Workup: Pour the reaction mixture slowly onto crushed ice/ammonia . Caution: Exothermic hydrolysis of

    
    . Maintain pH > 8 to prevent hydrolysis of the product.
    
  • Extract with Dichloromethane (DCM), dry over

    
    , and concentrate.
    

Reactivity Profile & Chemoselectivity[5]

The power of this scaffold lies in the ability to differentiate the two halogens.

Chemoselectivity Logic
  • C4-Cl (

    
    ):  The nitrogen atom in the quinoline ring withdraws electron density, making the C4 position electron-deficient. This activates the chlorine toward displacement by nucleophiles (amines, phenols).
    
  • C3-I (Cross-Coupling): The C-I bond is weaker and more polarizable than the C-Cl bond. Palladium catalysts (

    
    ) undergo oxidative addition much faster at the C-I bond.
    
Orthogonal Functionalization Workflow

Reactivity cluster_path1 Path A: Suzuki First (C3) cluster_path2 Path B: SNAr First (C4) Core 4-Chloro-3-iodo- 6-methoxyquinoline Suzuki Suzuki Coupling (Pd(PPh3)4, Ar-B(OH)2) Core->Suzuki Fast Oxidative Addition at C-I SNAr SNAr Displacement (R-NH2, Heat/Acid) Core->SNAr Nucleophilic Attack at C4 ProdA 3-Aryl-4-chloro- 6-methoxyquinoline Suzuki->ProdA ProdB 4-Amino-3-iodo- 6-methoxyquinoline SNAr->ProdB

Figure 2: Divergent synthetic pathways based on reaction conditions.

Optimization Tips
  • For Suzuki Coupling: Use anhydrous conditions (Dioxane/DMF) and mild bases (

    
    ) to prevent hydrolysis of the C4-Cl.
    
  • For

    
    :  If the amine nucleophile is weak, use p-toluenesulfonic acid (PTSA) as a catalyst or heat in n-butanol (
    
    
    
    C).

Applications in Drug Discovery[1]

This scaffold is a structural analog to the core found in Cabozantinib (Cometriq) and Lenvatinib , but with a specific 6-methoxy substitution pattern.

  • Kinase Selectivity: The 6-methoxy group acts as a hydrogen bond acceptor in the ATP-binding pocket (hinge region binder).

  • Solubility Tuning: Unlike the 6,7-dimethoxy analogs, the mono-methoxy variant is often used to adjust lipophilicity (LogD) and metabolic clearance rates in lead optimization.

  • Fragment Growth: The C3-iodo handle allows for the introduction of "tail" groups (aryl, heteroaryl) that extend into the solvent-exposed region or the hydrophobic back-pocket of the kinase, crucial for achieving Type II inhibition.

Safety & Stability

  • Hazard Classification:

    • H315/H319: Causes skin and serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • Storage: Store at

    
    C under inert gas (Argon/Nitrogen). Light sensitive (iodides can degrade).
    
  • Handling: Avoid contact with strong oxidizing agents. The C4-Cl bond is hydrolytically unstable in strong aqueous acid/base at high temperatures.

References

  • BenchChem. Physical and Chemical Properties of 4-Chloro-6,7-dimethoxyquinoline.Link

  • PubChem. 4-Chloro-6-methoxyquinoline Compound Summary. National Library of Medicine. Link

  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.[3] (Demonstrates quinoline cyclization and chlorination methodologies). Link

  • MDPI. Synthesis of 2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline. (Povarov route and spectral characterization). Link

  • Organic Chemistry Portal. Suzuki Coupling of Halo-Quinolines.Link

Sources

Exploratory

4-Chloro-3-iodo-6-methoxyquinoline: The Dual-Electrophile Lynchpin in Kinase Inhibitor Design

This guide details the technical role, synthesis, and application of 4-Chloro-3-iodo-6-methoxyquinoline (CAS 1190972-42-9) . It is structured to serve as a reference for medicinal chemists optimizing kinase inhibitor sca...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical role, synthesis, and application of 4-Chloro-3-iodo-6-methoxyquinoline (CAS 1190972-42-9) . It is structured to serve as a reference for medicinal chemists optimizing kinase inhibitor scaffolds.

Executive Summary: The "Orthogonal" Scaffold

In the hierarchy of pharmaceutical intermediates, 4-Chloro-3-iodo-6-methoxyquinoline represents a privileged "branching" scaffold. Unlike simple quinolines used in early antimalarials (e.g., chloroquine), this molecule possesses two distinct electrophilic sites with orthogonal reactivity :

  • C4-Chloro Position: Highly susceptible to Nucleophilic Aromatic Substitution (

    
    ), primarily with anilines or phenols.
    
  • C3-Iodo Position: A prime handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), enabling the introduction of solubilizing tails or hydrophobic groups to access deep protein pockets.

This duality makes it an essential precursor for Type II Kinase Inhibitors (targeting c-Met, VEGFR, RET), where the quinoline core mimics the adenine ring of ATP, and the 3-position substituents stabilize the "DFG-out" conformation of the kinase.

Chemical Architecture & Reactivity Profile

The utility of this intermediate lies in its ability to undergo sequential, regioselective functionalization.

Electronic Environment
  • 6-Methoxy Group (+M Effect): The electron-donating methoxy group at C6 increases electron density in the benzene ring but has a limited deactivating effect on the pyridine ring. It is crucial for hydrogen bonding within the kinase hinge region (mimicking the N1/N3 of adenine).

  • 3-Iodo vs. 4-Chloro:

    • The C4-Cl bond is activated by the ring nitrogen (N1), making it electron-deficient and ready for

      
       displacement under acidic or thermal conditions.
      
    • The C3-I bond is sterically crowded but electronically distinct. It remains intact during C4 substitution, allowing for "late-stage diversification."

Reactivity Matrix
PositionFunctional GroupPrimary Reaction TypeReagents commonly usedActivation Energy
C4 Chloride (-Cl)

(Displacement)
Anilines, Phenols, ThiolsLow (80–100°C)
C3 Iodide (-I)Metal-Catalyzed CouplingBoronic acids (Suzuki), Alkynes (Sonogashira)Medium (Pd cat., >100°C)
C6 Methoxy (-OMe)Demethylation (Optional)

, Pyridine-HCl
High

Synthesis Pathway: The "Iodination-First" Strategy

The most robust industrial route avoids the difficult iodination of the chlorinated product. Instead, iodine is introduced at the 4-quinolone stage.

Step-by-Step Protocol

Step 1: Gould-Jacobs Cyclization

  • Reagents: 4-Methoxyaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat neat at 120°C, then cyclize in diphenyl ether at 250°C.

  • Product: 6-Methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (ester hydrolysis and decarboxylation may be required depending on exact EMME derivative).

Step 2: Regioselective Iodination (The Critical Step)

  • Reagents: Iodine (

    
    ), Potassium Iodide (KI), Sodium Hydroxide (NaOH).
    
  • Mechanism: Electrophilic substitution on the electron-rich 4-quinolone ring. The 3-position is the most nucleophilic site on the pyridone ring.

  • Protocol: Dissolve 6-methoxy-4-quinolinol in aqueous base. Add

    
    /KI solution dropwise at 25–40°C. Acidify to precipitate 3-iodo-6-methoxy-4-quinolinol .
    

Step 3: Deoxychlorination

  • Reagents: Phosphorus Oxychloride (

    
    ).[1]
    
  • Conditions: Reflux (105°C) for 2–4 hours.

  • Note:

    
     converts the tautomeric enol (4-hydroxy) to the 4-chloro derivative. The 3-iodo group is stable under these conditions.
    
Visualization of Synthesis Logic

SynthesisPath Aniline 4-Methoxyaniline Intermediate1 Enamine Intermediate Aniline->Intermediate1 Condensation (120°C) EMME EMME (Linker) EMME->Intermediate1 Quinolone 6-Methoxy-4-quinolinol Intermediate1->Quinolone Cyclization (250°C) IodoQuinolone 3-Iodo-6-methoxy- 4-quinolinol Quinolone->IodoQuinolone I2 / NaOH (Electrophilic Sub.) FinalProduct 4-Chloro-3-iodo- 6-methoxyquinoline IodoQuinolone->FinalProduct POCl3 (Chlorination)

Figure 1: The "Iodination-First" synthetic pathway ensures high regioselectivity and yield.

Pharmaceutical Applications: Kinase Inhibitor Synthesis

This intermediate is a close analog of the scaffold used in Cabozantinib (Cometriq) and Foretinib , which utilize the 6,7-dimethoxy variant. The 6-methoxy analog discussed here is frequently used in SAR (Structure-Activity Relationship) studies to determine the necessity of the C7 substituent.

Divergent Synthesis Workflow

The power of this intermediate is the ability to create libraries of compounds.

  • Route A (Standard):

    
     at C4 first 
    
    
    
    Suzuki Coupling at C3.
    • Why: Installing the bulky aniline at C4 first prevents catalyst poisoning during the subsequent Palladium step.

  • Route B (Reverse): Suzuki Coupling at C3

    
    
    
    
    
    at C4.
    • Why: Used when the C4-aniline is sensitive to Pd-coupling conditions.

Mechanism of Action in Drug Design
  • Hinge Binder: The Quinoline N1 accepts a hydrogen bond from the kinase hinge region.

  • Gatekeeper Interaction: The group attached to C3 (via cross-coupling) pushes past the "gatekeeper" residue (often Methionine or Threonine), accessing the hydrophobic back pocket.

  • Solubility: The C6-methoxy group improves metabolic stability compared to a naked phenyl ring.

Experimental Protocol: C4-Displacement ( )

This protocol validates the activity of the C4-Cl bond.

  • Setup: In a 50 mL round-bottom flask, charge 4-Chloro-3-iodo-6-methoxyquinoline (1.0 eq) and 4-Fluoroaniline (1.2 eq).

  • Solvent: Add Isopropanol (IPA) or 2-Butanol (10 mL/g).

  • Catalyst: Add catalytic HCl (4M in dioxane, 0.1 eq) to protonate the quinoline nitrogen, activating the C4 position.

  • Reaction: Reflux (85°C) for 3–6 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Workup: Cool to RT. The product (hydrochloride salt) often precipitates. Filter and wash with cold IPA.

  • Result: N-(4-fluorophenyl)-3-iodo-6-methoxyquinolin-4-amine . This intermediate is now ready for Suzuki coupling at the C3-iodine.

Visualizing the Divergent Workflow

DivergentSynthesis cluster_SNAr Path A: C4 Functionalization (Hinge Binding) cluster_Suzuki Path B: C3 Functionalization (Solubility/Selectivity) Core 4-Chloro-3-iodo- 6-methoxyquinoline Intermediate_A 4-Amino-3-iodo-quinoline Core->Intermediate_A SNAr (H+, Heat) DrugCandidate Final Kinase Inhibitor (Type II) Aniline Aniline / Phenol Aniline->Intermediate_A Intermediate_A->DrugCandidate Suzuki Coupling (Pd(PPh3)4, Base) Boronic Aryl Boronic Acid Boronic->DrugCandidate

Figure 2: The modular assembly of kinase inhibitors using the orthogonal reactivity of the C4 and C3 positions.

References

  • Bellen Chemistry Co., Ltd. (2025). Product Catalog: 4-Chloro-3-iodo-6-methoxyquinoline (CAS 1190972-42-9). Retrieved from

  • Sigma-Aldrich. (n.d.). 4-Chloro-3-iodoquinoline Derivatives and Analogs. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 228348, 4-Chloro-6-methoxyquinoline (Scaffold Analog). Retrieved from

  • Liebman, K. M., et al. (2020).[2] Synthesis of 4-chloroquinolines by the Gould–Jacobs reaction. ResearchGate. Retrieved from

  • Exelixis, Inc. (2010).[3] Patent US20100239576: Synthesis of Cabozantinib Intermediates (6,7-dimethoxy analogs).[3] Retrieved from

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis of 4-Chloro-3-iodo-6-methoxyquinoline

An Application Note for the Synthesis of 4-Chloro-3-iodo-6-methoxyquinoline For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Quinolines The quinoline scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of 4-Chloro-3-iodo-6-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, renowned for its presence in a wide array of biologically active compounds.[1] Specifically, quinolines halogenated at the 4-position and further functionalized on the carbocyclic ring are crucial intermediates in the synthesis of targeted therapeutics, including kinase inhibitors for oncology. The title compound, 4-Chloro-3-iodo-6-methoxyquinoline, represents a versatile building block where the chloro and iodo substituents offer orthogonal reactivity for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. The 6-methoxy group, in turn, modulates the electronic properties and can influence the pharmacokinetic profile of derivative compounds.

This document provides a comprehensive, step-by-step guide for the synthesis of 4-Chloro-3-iodo-6-methoxyquinoline, designed for researchers in organic synthesis and drug development. The narrative emphasizes not only the procedural details but also the underlying chemical principles and rationale for key experimental choices, ensuring a reproducible and scalable process.

Overall Synthetic Strategy

The synthesis of 4-Chloro-3-iodo-6-methoxyquinoline is most effectively approached through a three-stage process. This strategy begins with the construction of a key intermediate, 4-hydroxy-6-methoxyquinoline, followed by chlorination at the 4-position, and concludes with a regioselective iodination at the 3-position. This pathway is advantageous due to the commercial availability of the starting materials and the generally high-yielding nature of each transformation.

Synthetic_Workflow cluster_0 Stage 1: Quinoline Core Synthesis cluster_1 Stage 2: Chlorination cluster_2 Stage 3: Iodination p_Anisidine p-Anisidine 4_Hydroxy_6_methoxyquinoline 4-Hydroxy-6-methoxyquinoline p_Anisidine->4_Hydroxy_6_methoxyquinoline Gould-Jacobs Reaction 4_Chloro_6_methoxyquinoline 4-Chloro-6-methoxyquinoline 4_Hydroxy_6_methoxyquinoline->4_Chloro_6_methoxyquinoline POCl₃ Final_Product 4-Chloro-3-iodo-6-methoxyquinoline 4_Chloro_6_methoxyquinoline->Final_Product NIS, TFA

Caption: A three-stage synthetic workflow for 4-Chloro-3-iodo-6-methoxyquinoline.

Materials and Reagents

A comprehensive list of necessary reagents for the entire synthetic sequence is provided below. All reagents should be of ACS grade or higher and used as received unless otherwise specified.

ReagentChemical FormulaMolar Mass ( g/mol )SupplierNotes
p-AnisidineC₇H₉NO123.15Sigma-Aldrich
Diethyl (ethoxymethylene)malonateC₁₀H₁₆O₅216.23Sigma-Aldrich
Dowtherm AC₁₂H₁₀O / C₁₂H₁₀~166 (mixture)Sigma-AldrichHigh-boiling solvent
Sodium HydroxideNaOH40.00Fisher ScientificFor hydrolysis
Hydrochloric AcidHCl36.46Fisher ScientificFor neutralization
Phosphorus OxychloridePOCl₃153.33Sigma-AldrichCorrosive, moisture-sensitive[2]
N-Iodosuccinimide (NIS)C₄H₄INO₂224.98Sigma-AldrichLight-sensitive
Trifluoroacetic Acid (TFA)C₂HF₃O₂114.02Sigma-AldrichCorrosive
Dichloromethane (DCM)CH₂Cl₂84.93Fisher ScientificAnhydrous
Ethyl AcetateC₄H₈O₂88.11Fisher ScientificFor extraction/crystallization
HexanesC₆H₁₄86.18Fisher ScientificFor crystallization

Experimental Protocols

Stage 1: Synthesis of 4-Hydroxy-6-methoxyquinoline

This stage employs the Gould-Jacobs reaction, a reliable method for constructing the quinoline core from an aniline and a malonic ester derivative.[1]

Step 1.1: Condensation

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-anisidine (24.6 g, 0.2 mol) and diethyl (ethoxymethylene)malonate (43.2 g, 0.2 mol).

  • Heat the mixture in an oil bath at 110-120 °C for 2 hours. The reaction mixture will gradually turn into a homogenous, viscous oil.

  • Increase the temperature to 140-150 °C and continue heating for an additional 1 hour to ensure the elimination of ethanol is complete.

Step 1.2: Cyclization

  • Allow the reaction mixture to cool slightly (to ~100 °C) and then add it portion-wise to 200 mL of preheated Dowtherm A (240-250 °C) in a 1 L three-necked flask equipped with a mechanical stirrer and a Dean-Stark trap.

  • Maintain the temperature at 240-250 °C for 30-45 minutes. Monitor the reaction progress by observing the collection of ethanol in the Dean-Stark trap.

  • Once the reaction is complete, cool the mixture to below 100 °C and pour it into 500 mL of hexanes to precipitate the crude ethyl 4-hydroxy-6-methoxyquinoline-3-carboxylate.

  • Filter the precipitate, wash with hexanes, and dry under vacuum.

Step 1.3: Hydrolysis and Decarboxylation

  • Suspend the crude ester in a solution of sodium hydroxide (24 g, 0.6 mol) in 300 mL of water.

  • Heat the mixture to reflux for 2-3 hours until a clear solution is obtained, indicating complete hydrolysis.

  • Cool the solution to room temperature and acidify to pH 5-6 with concentrated hydrochloric acid. A precipitate will form.

  • Heat the suspension to 80-90 °C for 1 hour to facilitate decarboxylation.

  • Cool the mixture in an ice bath, filter the solid precipitate, wash with cold water, and dry under vacuum to yield 4-hydroxy-6-methoxyquinoline as an off-white solid.[3][4]

Stage 2: Synthesis of 4-Chloro-6-methoxyquinoline

This transformation converts the hydroxyl group at the 4-position to a chlorine atom, a key activation step for subsequent reactions. Phosphorus oxychloride is a highly effective reagent for this purpose.[2]

Step 2.1: Chlorination

  • In a 250 mL round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, place 4-hydroxy-6-methoxyquinoline (17.5 g, 0.1 mol).

  • Carefully add phosphorus oxychloride (50 mL, 0.54 mol) to the flask in a fume hood.

  • Heat the mixture to reflux (approximately 110 °C) for 3 hours. The solid will gradually dissolve.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture to room temperature and slowly pour it onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (3 x 150 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from an ethyl acetate/hexanes mixture to afford 4-chloro-6-methoxyquinoline as a light brown or yellow solid.[5][6]

Stage 3: Synthesis of 4-Chloro-3-iodo-6-methoxyquinoline

The final stage involves the regioselective electrophilic iodination of the electron-rich quinoline ring. The 3-position is activated towards electrophilic attack. N-Iodosuccinimide in the presence of an acid catalyst is an effective reagent for this transformation.

Step 3.1: Iodination

  • In a 250 mL flask protected from light, dissolve 4-chloro-6-methoxyquinoline (9.68 g, 0.05 mol) in 100 mL of anhydrous dichloromethane.

  • Add N-Iodosuccinimide (NIS) (12.37 g, 0.055 mol) to the solution.

  • Cool the mixture to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA) (4.2 mL, 0.055 mol).

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by adding 100 mL of a 10% aqueous sodium thiosulfate solution to consume any unreacted iodine.

  • Separate the organic layer, and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield 4-Chloro-3-iodo-6-methoxyquinoline as a solid.

Scientific Principles and Rationale

  • Gould-Jacobs Reaction: This reaction sequence is a classic and robust method for quinoline synthesis. The initial step is a nucleophilic attack of the aniline nitrogen onto the electrophilic carbon of the ethoxymethylene group, followed by the elimination of ethanol. The subsequent thermal cyclization is an intramolecular electrophilic aromatic substitution, where the electron-rich aniline ring attacks the ester carbonyl, followed by dehydration to form the quinoline ring system.[1]

  • Chlorination with POCl₃: The conversion of the 4-hydroxyquinoline (which exists in tautomeric equilibrium with the 4-quinolone form) to the 4-chloroquinoline is a nucleophilic substitution reaction. The hydroxyl group is a poor leaving group; however, it is converted into a better leaving group by reacting with phosphorus oxychloride. The chloride ion then displaces this activated group. Using POCl₃ as both reagent and solvent can drive the reaction to completion.[2]

  • Electrophilic Iodination: The quinoline ring system is activated towards electrophilic substitution, particularly at the C3 position, due to the electronic influence of the methoxy group and the nitrogen atom. N-Iodosuccinimide, in the presence of a strong acid like TFA, generates a highly electrophilic iodine species (I⁺), which then attacks the electron-rich 3-position of the quinoline ring.[7][8]

Characterization

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques.

CompoundExpected ¹H NMR (CDCl₃, δ ppm)Expected Mass Spec (m/z)
4-Hydroxy-6-methoxyquinoline~11.5 (br s, 1H), 7.8-7.2 (m, 4H), 6.2 (d, 1H), 3.9 (s, 3H)[M+H]⁺ = 176.07
4-Chloro-6-methoxyquinoline8.7 (d, 1H), 8.0 (d, 1H), 7.4 (dd, 1H), 7.3 (d, 1H), 7.1 (d, 1H), 4.0 (s, 3H)[M+H]⁺ = 194.04
4-Chloro-3-iodo-6-methoxyquinoline8.8 (s, 1H), 8.0 (d, 1H), 7.5 (dd, 1H), 7.2 (d, 1H), 4.0 (s, 3H)[M+H]⁺ = 320.93

Troubleshooting and Optimization

Troubleshooting_Flow cluster_main Troubleshooting Common Issues start Low Yield or Incomplete Reaction check_purity Verify Purity of Starting Materials and Reagents start->check_purity stage1 Issue in Stage 1 (Quinoline Formation)? check_purity->stage1 Purity OK stage2 Issue in Stage 2 (Chlorination)? stage1->stage2 No sol_stage1 Ensure cyclization temperature is high enough (>240 °C). Increase reaction time for hydrolysis/decarboxylation. stage1->sol_stage1 Yes stage3 Issue in Stage 3 (Iodination)? stage2->stage3 No sol_stage2 Ensure anhydrous conditions. Increase reflux time or molar excess of POCl₃. stage2->sol_stage2 Yes sol_stage3 Protect reaction from light. Ensure NIS is fresh. Increase reaction time or equivalents of NIS/TFA. stage3->sol_stage3 Yes end Successful Synthesis sol_stage1->end sol_stage2->end sol_stage3->end

Caption: A logical flow for troubleshooting common issues in the synthesis.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]

  • Kumar, A., & Kumar, A. (2024). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. Organic & Biomolecular Chemistry, 22(10), 1865-1887. [Link]

  • Asif, M. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(33), 19451-19480. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series.
  • Google Patents. (1951). US2558211A - Preparation of 4-hydroxyquinoline compounds.
  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Elsevier. (2011). Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron Letters, 52(35), 4563-4566.
  • Atlantis Press. (2017). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. In 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016). [Link]

  • Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • ResearchGate. (2017). (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-6-methoxyquinoline. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). 4-Chloro-6,7-dimethoxyquinoline. PMC. Retrieved from [Link]

Sources

Application

Sonogashira cross-coupling conditions for 3-iodo-quinoline derivatives

Application Note: Optimized Sonogashira Cross-Coupling of 3-Iodoquinoline Derivatives Executive Summary This guide details the synthetic protocols for the Sonogashira cross-coupling of 3-iodoquinoline derivatives with te...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Sonogashira Cross-Coupling of 3-Iodoquinoline Derivatives

Executive Summary

This guide details the synthetic protocols for the Sonogashira cross-coupling of 3-iodoquinoline derivatives with terminal alkynes. Unlike 2- or 4-haloquinolines, which are activated by the adjacent nitrogen atom via the SNAr-like mechanism, 3-iodoquinoline behaves electronically more like an electron-deficient aryl iodide. However, the presence of the quinoline nitrogen presents unique challenges, specifically catalyst sequestration (poisoning) and competitive coordination.

This note provides two distinct protocols:

  • Method A (Standard): A robust Pd/Cu co-catalyzed system for general substrates.

  • Method B (Copper-Free): A specialized protocol for substrates sensitive to oxidative homocoupling (Glaser coupling).

Critical Parameter Analysis

Successful coupling at the C3 position requires balancing oxidative addition rates with the prevention of catalyst deactivation.

ParameterRecommendationScientific Rationale
Substrate Reactivity Iodide > Bromide The C3 position is not activated by resonance with the ring nitrogen. Therefore, the weaker C-I bond is critical for facile oxidative addition under mild conditions.
Catalyst Source Pd(PPh3)2Cl2 This Pd(II) pre-catalyst is air-stable and reduces in situ to the active Pd(0) species.[1] The phosphine ligands are bulky enough to prevent excessive coordination of the quinoline nitrogen to the palladium center.
Base Selection Et3N or Diisopropylamine Secondary/Tertiary amines act as both base (to neutralize HI) and solvent/co-solvent. They must be degassed to prevent Glaser homocoupling.
Co-Catalyst CuI (1-5 mol%) Accelerates the reaction by forming a copper-acetylide intermediate (Transmetallation), which is more nucleophilic than the neutral alkyne.

Experimental Protocols

Method A: Standard Pd/Cu Co-Catalyzed Coupling

Best for: Rapid synthesis, stable alkynes, and maximizing yield.

Reagents:

  • 3-Iodoquinoline (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(PPh3)2Cl2 (2-5 mol%)

  • CuI (1-3 mol%)

  • Triethylamine (Et3N) or Diethylamine (DEA) (Solvent/Base)

  • Solvent: THF or DMF (optional co-solvent for solubility)

Step-by-Step Procedure:

  • Preparation: Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Cool under a stream of dry Argon or Nitrogen.

  • Solvent Degassing: Sparge the amine base (and co-solvent if using) with Argon for 20 minutes. Critical: Oxygen presence leads to rapid alkyne homocoupling.

  • Charging: Add 3-iodoquinoline (1.0 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.01 mmol) to the flask against a positive pressure of Argon.

  • Addition: Add the degassed solvent/base mixture (5 mL) via syringe. Stir for 5 minutes until the catalyst is partially dissolved (solution often turns yellow/orange).

  • Alkyne Addition: Add the terminal alkyne (1.2 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Note: If conversion is low after 2 hours (monitored by TLC/LCMS), heat to 50°C. The 3-position is less reactive than the 2-position; mild heating is often required for bulky alkynes.

  • Work-up: Dilute with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove Pd/Cu residues. Wash the filtrate with saturated NH4Cl (2 x 15 mL) to remove copper salts (blue aqueous layer indicates Cu removal). Dry over Na2SO4 and concentrate.

Method B: Copper-Free Variant

Best for: Alkynes prone to homocoupling or when removing trace Copper is critical for biological assays.

Scientific Context: Eliminating Copper prevents the formation of the copper-acetylide, shutting down the Glaser coupling pathway. This requires a more active Pd cycle and a stronger base to facilitate the direct deprotonation/transmetallation.

Reagents:

  • 3-Iodoquinoline (1.0 equiv)

  • Terminal Alkyne (1.5 equiv)

  • Pd(PPh3)4 (5 mol%)

  • Base: Pyrrolidine or Piperidine (Excess)

  • Temperature: 60–80°C

Step-by-Step Procedure:

  • Setup: Use a sealed pressure tube or a microwave vial to allow for higher temperatures without solvent loss.

  • Charging: Add 3-iodoquinoline and Pd(PPh3)4 under an inert atmosphere (Glovebox or rapid addition under Argon flow).

  • Solvent: Add degassed Piperidine (3-5 mL per mmol substrate).

  • Reaction: Heat the sealed vessel to 60°C for 12 hours.

    • Mechanism Check: Without Cu, the rate-determining step shifts. The higher temperature is necessary to drive the direct carbopalladation or the base-assisted transmetallation.

  • Work-up: Evaporate the amine base under reduced pressure. Redissolve the residue in DCM, wash with water, and purify via column chromatography.

Mechanistic Pathway & Visualization

The following diagram illustrates the dual-cycle mechanism (Method A) and the intersection of the Copper cycle with the Palladium cycle.

SonogashiraMechanism cluster_Pd Palladium Cycle (Main) cluster_Cu Copper Cycle (Activator) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd + 3-Iodoquinoline TransMet Transmetallation OxAdd->TransMet Isom Cis/Trans Isomerization TransMet->Isom RedElim Reductive Elimination (Product Release) Isom->RedElim RedElim->Pd0 CuI CuI (Pre-catalyst) CuAcetylide Cu-Acetylide (Nucleophile) CuI->CuAcetylide + Alkyne + Base CuAcetylide->TransMet Transfers Alkyne to Pd

Figure 1: The synergistic catalytic cycles. The Pd-cycle (blue) activates the 3-iodoquinoline, while the Cu-cycle (red) activates the alkyne, feeding it into the Transmetallation step.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / SM Recovery Catalyst PoisoningThe quinoline nitrogen may bind Pd. Action: Increase ligand concentration (add 2-5% extra PPh3) or switch to a bidentate ligand like dppe.
Homo-coupling (Di-yne) Oxygen ContaminationOxygen re-oxidizes Cu(I) to Cu(II), triggering Glaser coupling. Action: Rigorous freeze-pump-thaw degassing of solvents.
Black Precipitate Pd Aggregation (Pd Black)Catalyst decomposition ("Pd death"). Action: Lower reaction temperature or add a stabilizer like Tetrabutylammonium bromide (TBAB).
Sluggish Reaction Steric Hindrance3-position is crowded if C2/C4 are substituted. Action: Switch to Method B (Hot) or use microwave irradiation (100°C, 30 min).

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49.

  • Liang, Y., et al. (2011). Copper-Free Sonogashira Coupling. Angewandte Chemie International Edition, 50(41), 9602-9605.

  • Wolf, C., & Lerebours, R. (2004). Efficient Copper-Free Sonogashira Coupling of Aryl Chlorides, Bromides, and Iodides with Terminal Alkynes. Organic Letters, 6(7), 1147–1150.

  • Organic Chemistry Portal. Sonogashira Coupling Mechanisms and Recent Literature.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Purity Crystallization of 4-Chloro-3-iodo-6-methoxyquinoline

Welcome to the technical support center for the purification of 4-Chloro-3-iodo-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Chloro-3-iodo-6-methoxyquinoline. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, you will find field-proven advice and troubleshooting strategies presented in a direct question-and-answer format to help you achieve high purity and yield in your recrystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in recrystallizing 4-Chloro-3-iodo-6-methoxyquinoline?

A1: The primary challenge stems from the molecule's structural characteristics: a rigid, planar quinoline core substituted with both electron-withdrawing (chloro, iodo) and electron-donating (methoxy) groups. This combination results in a molecule with moderate polarity and low solubility in many common single-solvent systems. Annulated pyridines, like quinolines, can present crystallization challenges.[1] Finding a single solvent that provides high solubility when hot and low solubility when cold is often difficult, making mixed-solvent systems a more practical approach.[2][3][4]

Q2: How do I select a starting solvent system for recrystallization?

A2: The principle of "like dissolves like" is a good starting point.[1] Given the molecule's aromatic and halogenated nature, a mixed-solvent system is highly recommended. This involves a "good" solvent that readily dissolves the compound and a "bad" or "anti-solvent" in which the compound is poorly soluble.[3][5]

A logical approach for 4-Chloro-3-iodo-6-methoxyquinoline is to pair a moderately polar solvent (the "good" solvent) with a non-polar or more polar "anti-solvent." For instance, a patent for the structurally similar 4-chloro-6,7-dimethoxyquinoline recommends a mixed system of ethyl acetate and ethanol .[6] This suggests that alcohols and esters are excellent candidates.

Recommended Starting Solvent Pairs:

  • Good Solvents (Solubilizing): Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, Ethyl Acetate (EtOAc)

  • Anti-Solvents (Precipitating): Heptane/Hexane, Ethanol, Methanol, Water

The workflow below illustrates the solvent selection process.

Solvent_Selection_Workflow cluster_screening Step 1: Small-Scale Solubility Screening cluster_antisolvent Step 2: Anti-Solvent Titration Start Place ~20 mg of crude material in several test tubes Test_Solvents Add 0.5 mL of potential 'good' solvents (e.g., DCM, THF, EtOAc, Acetone) Start->Test_Solvents Observe_Room_Temp Observe solubility at room temperature. Ideal 'good' solvent shows some, but not complete, solubility. Test_Solvents->Observe_Room_Temp Heat_Solvents Gently heat the soluble/partially soluble tubes. Does the solid completely dissolve? Observe_Room_Temp->Heat_Solvents Select_Good_Solvent Select 'Good' Solvent: Dissolves compound when hot. Heat_Solvents->Select_Good_Solvent Prepare_Hot_Solution Prepare a hot, saturated solution in the selected 'good' solvent. Add_Antisolvent Add a miscible 'anti-solvent' dropwise (e.g., Hexane, Ethanol, Water) until persistent cloudiness (turbidity) appears. Prepare_Hot_Solution->Add_Antisolvent Reheat Reheat to clarify the solution. If it clears, the system is viable. Add_Antisolvent->Reheat Final_System Optimal Solvent System Identified Reheat->Final_System Select_Good_solvent Select_Good_solvent

Caption: Workflow for selecting a mixed-solvent system.

Troubleshooting Guide

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it has time to form an ordered crystal lattice. This is common with compounds that have relatively low melting points or when the solution is too concentrated.

Causality & Solutions:

  • High Supersaturation: The solution is likely too concentrated.

    • Solution: Reheat the mixture until the oil redissolves. Add a small amount (1-5% of total volume) of the "good" solvent to decrease the saturation level and allow the solution to cool more slowly.[7]

  • Rapid Cooling: Cooling the solution too quickly can favor oil formation over crystallization.

    • Solution: Ensure slow, gradual cooling. Allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before moving it to an ice bath.[8]

  • Inappropriate Solvent System: The chosen solvent system may not be ideal.

    • Solution: Try a solvent system with a higher boiling point for the "good" solvent. This allows for a wider cooling range and can promote better crystal formation.

Q4: No crystals are forming, even after cooling in an ice bath. What are the next steps?

A4: The absence of crystal formation typically indicates that the solution is not sufficiently supersaturated.

Causality & Solutions:

  • Excess Solvent: Too much solvent was used, preventing the solution from reaching supersaturation upon cooling.[7]

    • Solution A (Evaporation): Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration.[7] Allow it to cool again.

    • Solution B (Anti-Solvent Addition): If using a mixed-solvent system, add more of the "anti-solvent" dropwise to the cold solution to decrease the compound's solubility.

  • Lack of Nucleation Sites: Crystal formation requires an initial nucleation event.

    • Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic scratches provide nucleation sites for crystal growth.[7]

    • Solution B (Seeding): Add a tiny "seed" crystal of the pure compound to the cold solution.[9] This provides a template for further crystallization.

Troubleshooting_Workflow cluster_oil Problem: Oiling Out cluster_no_xtal Problem: No Crystals Form Start Recrystallization Issue Observed Oil_Out Compound separates as an oil. Start->Oil_Out No_Crystals Solution remains clear after cooling. Start->No_Crystals Reheat_Oil Reheat to redissolve the oil. Oil_Out->Reheat_Oil Add_Good_Solvent Add a small amount of 'good' solvent. Reheat_Oil->Add_Good_Solvent Slow_Cool_Oil Cool slowly. Insulate the flask. Add_Good_Solvent->Slow_Cool_Oil Success Pure Crystals Obtained Slow_Cool_Oil->Success Check_Saturation Is the solution supersaturated? No_Crystals->Check_Saturation Induce_Nucleation Induce Nucleation Check_Saturation->Induce_Nucleation Yes Increase_Concentration Increase Concentration Check_Saturation->Increase_Concentration No Scratch Scratch flask with a glass rod. Induce_Nucleation->Scratch Seed Add a seed crystal. Induce_Nucleation->Seed Evaporate Boil off some solvent. Increase_Concentration->Evaporate Add_Antisolvent Add more anti-solvent. Increase_Concentration->Add_Antisolvent Scratch->Success Seed->Success Evaporate->Success Add_Antisolvent->Success

Caption: Decision tree for troubleshooting common recrystallization issues.

Q5: The recrystallization yield is very low. How can I improve it?

A5: A low yield indicates that a significant amount of the product remained dissolved in the mother liquor.[7]

Causality & Solutions:

  • Excessive Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound is a common cause of low recovery.[8]

    • Solution: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. Avoid adding a large excess.

  • Premature Filtration: Filtering the crystals while the solution is still warm will result in product loss.

    • Solution: Ensure the solution has cooled completely to room temperature and has been chilled in an ice bath for at least 15-20 minutes before filtration to maximize crystal recovery.

  • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.

    • Solution: Always use a minimal amount of ice-cold recrystallization solvent for washing the crystals on the filter.[8]

Experimental Protocols

Protocol 1: Small-Scale Solvent System Screening

This protocol is designed to efficiently identify a suitable mixed-solvent system using a small amount of crude material.

Materials:

  • Crude 4-Chloro-3-iodo-6-methoxyquinoline (~100 mg)

  • Test tubes (5-6)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Candidate "good" solvents (e.g., Ethyl Acetate, THF, DCM)

  • Candidate "anti-solvents" (e.g., Hexane, Ethanol)

Procedure:

  • Place approximately 20 mg of the crude solid into each test tube.

  • To each tube, add a different "good" solvent dropwise at room temperature until a slurry is formed (~0.5 mL). Note the solubility.

  • Gently heat the tubes that did not fully dissolve. Add more hot solvent dropwise until the solid just dissolves. The solvent that achieves this with a minimal volume is a good candidate.

  • Take the most promising tube (now a hot, saturated solution) and add a miscible "anti-solvent" dropwise until you observe persistent turbidity.

  • Gently reheat the turbid solution. If it becomes clear again, you have identified a viable mixed-solvent system.

  • Allow this tube to cool slowly to room temperature and then in an ice bath to observe the quality of the crystals formed.

Protocol 2: Recrystallization of 4-Chloro-3-iodo-6-methoxyquinoline using Ethyl Acetate/Ethanol

This protocol uses a validated system for a related compound and serves as an excellent starting point.[6]

Materials:

  • Crude 4-Chloro-3-iodo-6-methoxyquinoline (e.g., 1.0 g)

  • Erlenmeyer flask (50 mL)

  • Ethyl Acetate (EtOAc)

  • Ethanol (EtOH), absolute

  • Hot plate with stirring

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Place the crude solid into the Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethyl acetate (the "good" solvent) to create a slurry.

  • Heat the mixture to a gentle boil while stirring. Continue to add hot ethyl acetate in small portions until the solid is completely dissolved. Note: Use the minimum volume necessary to achieve dissolution.

  • Remove the flask from the heat. While the solution is still hot, add ethanol (the "anti-solvent") dropwise until the solution becomes faintly cloudy.

  • If significant cloudiness persists, add a few drops of hot ethyl acetate to redissolve the precipitate and obtain a clear, saturated solution.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop.

  • Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystallization.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small portion of ice-cold ethanol to remove residual soluble impurities.

  • Dry the crystals under vacuum. Determine the yield and assess purity (e.g., by melting point or NMR).

Data Summary

The selection of an appropriate solvent system is critical. The following table summarizes the properties of suggested solvents, which should be considered during the selection process.

SolventBoiling Point (°C)Polarity IndexRole in SystemMiscibility Notes
Ethyl Acetate 77.14.4Good SolventMiscible with alcohols and hydrocarbons.[10]
Ethanol 78.44.3Anti-SolventMiscible with water, esters, and hydrocarbons.[10]
DCM 39.63.1Good SolventLow boiling point, good for dissolving non-polar compounds.
THF 66.04.0Good SolventStrong solvent, miscible with water.
Hexane/Heptane ~69 / ~980.1Anti-SolventNon-polar, miscible with esters and chlorinated solvents.
Water 100.010.2Anti-SolventUse with highly polar "good" solvents like acetone or alcohols.

References

  • Quora. (2019). What is the theoretical background of mixed solvents recrystallization? [Online] Available at: [Link]

  • University of York, Department of Chemistry. Mixed-solvent recrystallisation. [Online] Available at: [Link]

  • Sciencemadness.org. (2020). Recrystallization with dual solvent system? [Online] Available at: [Link]

  • Homi Bhabha Centre for Science Education. Recrystallization. [Online] Available at: [Link]

  • MIT OpenCourseWare. 8.6 - Two-Solvent Recrystallization Guide. [Online] Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Online] Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online] Available at: [Link]

  • University of York, Department of Chemistry. Single-solvent recrystallisation. [Online] Available at: [Link]

  • LabXchange. Lab Procedure: Recrystallization. [Online] Available at: [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • PubChem. 4-Chloro-6,7-dimethoxyquinoline. [Online] Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Challenges in 3,4-Disubstituted Quinoline Synthesis

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities assoc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for advanced quinoline synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the synthetic complexities associated with sterically demanding 3,4-disubstituted quinolines. Our goal is to provide not just solutions, but a deeper understanding of the underlying principles to empower you in your experimental design and troubleshooting efforts.

Introduction: The Challenge of Steric Hindrance in Quinoline Synthesis

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. However, the introduction of bulky substituents at the 3 and 4-positions can significantly impede traditional synthetic routes, leading to low yields, undesired side products, or complete reaction failure. This guide provides a comprehensive, question-and-answer-based resource to address these challenges head-on.

Part 1: Troubleshooting Common Synthetic Issues

This section is dedicated to addressing specific problems you may encounter in the laboratory. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.

Issue 1: Low or No Yield in Friedländer Annulation with Bulky Ketones

Question: I am attempting a Friedländer annulation between a 2-aminoarylketone and a sterically hindered α-methylene ketone (e.g., one with two bulky substituents on the α-carbon), and I am observing very low to no product formation. What are the likely causes and how can I improve the yield?

Answer:

This is a classic problem of steric hindrance impeding the initial aldol addition and subsequent cyclization/dehydration steps of the Friedländer synthesis.[1][2] The bulky substituents on your α-methylene ketone are likely preventing the enolate from attacking the carbonyl of the 2-aminoarylketone, and also hindering the subsequent intramolecular cyclization.

Here is a systematic approach to troubleshooting this issue:

1. Re-evaluate Your Catalysis Strategy:

  • Switch from Brønsted to Lewis Acids: While traditional Brønsted acids like p-toluenesulfonic acid can be effective, they may not be sufficient to overcome significant steric barriers. Lewis acids can more effectively coordinate to the carbonyl oxygen of the 2-aminoarylketone, increasing its electrophilicity and facilitating the nucleophilic attack by the sterically hindered enolate.[3][4]

  • Choosing the Right Lewis Acid: The choice of Lewis acid is critical. For sterically demanding substrates, a smaller, hard Lewis acid like In(OTf)₃ has been shown to be highly effective.[3] Metal-organic frameworks (MOFs) with Lewis acidic sites, such as MIL-53(Al), can also provide a reusable and highly active catalytic system.[5]

Catalyst TypeAdvantages for Steric HindranceDisadvantages
Brønsted Acids (e.g., p-TsOH) Simple to use, inexpensive.Often insufficient for highly hindered substrates.
Lewis Acids (e.g., In(OTf)₃, FeCl₃) Strong activation of the carbonyl group, can overcome steric repulsion.[3][6]Can be moisture-sensitive, may require inert atmosphere.
MOF Catalysts (e.g., MIL-53(Al)) High catalytic activity, reusable, defined active sites.[5]May require specific synthesis and activation procedures.

2. Employ Microwave-Assisted Synthesis:

Microwave irradiation can be a game-changer for sterically hindered reactions. The rapid, uniform heating provided by microwaves can supply the necessary activation energy to overcome the steric barrier, often leading to significantly higher yields and dramatically reduced reaction times.[7][8][9][10]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis of a Sterically Hindered Quinoline

  • Reactant Preparation: In a microwave-safe reaction vessel, combine your 2-aminoarylketone (1 mmol), the sterically hindered α-methylene ketone (1.2 mmol), and a suitable Lewis acid catalyst (e.g., In(OTf)₃, 5 mol%).

  • Solvent Selection: Choose a high-boiling point, polar solvent that efficiently absorbs microwave energy, such as DMF or ethanol.[10]

  • Microwave Parameters:

    • Set the initial temperature to 120-150°C.

    • Set the initial power to 100-200 W.

    • Set the reaction time to 10-30 minutes.

  • Monitoring and Optimization: Monitor the reaction progress by TLC. If the reaction is sluggish, incrementally increase the temperature and/or power. Intermittent irradiation (e.g., 2 minutes on, 1 minute off) can help to manage pressure buildup and ensure even heating.

Logical Workflow for Troubleshooting Low Yield in Friedländer Synthesis

friedlander_troubleshooting start Low Yield in Friedländer Synthesis catalyst Optimize Catalyst start->catalyst Steric Hindrance Suspected reaction_conditions Modify Reaction Conditions start->reaction_conditions Sub-optimal Conditions lewis_acid Use Lewis Acid (e.g., In(OTf)₃, FeCl₃) catalyst->lewis_acid Switch from Brønsted Acid mof Employ MOF Catalyst (e.g., MIL-53(Al)) catalyst->mof Consider Heterogeneous Catalyst microwave Use Microwave Irradiation reaction_conditions->microwave Increase Reaction Rate solvent Screen High-Boiling Polar Solvents (e.g., DMF) reaction_conditions->solvent Improve Solubility/Energy Transfer alternative_route Consider Alternative Synthetic Route end Improved Yield of 3,4-Disubstituted Quinoline alternative_route->end lewis_acid->alternative_route If Yield Still Low microwave->alternative_route If Yield Still Low

Caption: Troubleshooting workflow for low-yield Friedländer synthesis.

Issue 2: Poor Regioselectivity in Combes Synthesis with Unsymmetrical β-Diketones

Question: I am using an unsymmetrical β-diketone in a Combes synthesis to create a 3,4-disubstituted quinoline, but I am getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

Regioselectivity in the Combes synthesis is a well-documented challenge that is governed by a delicate interplay of steric and electronic factors.[11][12][13][14] The initial nucleophilic attack of the aniline on one of the carbonyls of the β-diketone and the subsequent acid-catalyzed cyclization determine the final substitution pattern.

Strategies for Controlling Regioselectivity:

  • Exploit Steric Differences: The most straightforward way to influence regioselectivity is to use a β-diketone with significantly different steric bulk on the two flanking groups. The aniline will preferentially attack the less sterically hindered carbonyl group. For example, if your β-diketone has a methyl group and a bulky phenyl group, the aniline will favor attack at the carbonyl adjacent to the methyl group.[11]

  • Tune the Electronics of the Aniline: The electronic nature of the substituents on the aniline can also direct the cyclization. Electron-donating groups on the aniline can enhance the nucleophilicity of the aromatic ring, favoring cyclization at the more electron-deficient ortho position. Conversely, electron-withdrawing groups can favor the other regioisomer.[12]

  • Modify the Catalyst System: While concentrated sulfuric acid is the traditional catalyst, a mixture of polyphosphoric acid (PPA) and an alcohol can sometimes offer better regioselectivity.[11]

Mechanistic Rationale for Regioselectivity Control

combes_regioselectivity cluster_reactants Reactants cluster_pathway_a Pathway A (Less Hindered) cluster_pathway_b Pathway B (More Hindered) aniline Aniline attack_a Aniline attacks less hindered carbonyl aniline->attack_a attack_b Aniline attacks more hindered carbonyl aniline->attack_b diketone Unsymmetrical β-Diketone (R1 vs. R2 bulky) diketone->attack_a diketone->attack_b cyclization_a Cyclization leads to major regioisomer attack_a->cyclization_a major_product Major Regioisomer cyclization_a->major_product Favored cyclization_b Cyclization leads to minor regioisomer attack_b->cyclization_b minor_product Minor Regioisomer cyclization_b->minor_product Disfavored

Caption: Regioselectivity control in the Combes synthesis.

Part 2: Frequently Asked Questions (FAQs)

This section provides concise answers to common questions regarding the synthesis of sterically hindered 3,4-disubstituted quinolines.

Q1: My classical named reaction (Friedländer, Combes, etc.) is failing for my sterically demanding substrates. What are some modern alternatives I should consider?

A1: When classical methods fail, it is often beneficial to turn to more modern synthetic strategies that are better equipped to handle steric congestion. Here are a few powerful alternatives:

  • Transition-Metal-Catalyzed C-H Activation/Annulation: These methods offer a highly efficient and atom-economical way to construct quinoline rings. Catalysts based on rhodium, cobalt, or palladium can mediate the direct coupling of anilines with alkynes or other partners, often with high regioselectivity and tolerance for bulky groups.[15][16][17][18][19]

  • Multicomponent Reactions (MCRs): MCRs, such as the Povarov reaction, allow for the one-pot synthesis of complex quinoline derivatives from three or more starting materials.[6][20][21][22][23][24] These reactions can be highly convergent and are often less sensitive to steric hindrance than traditional stepwise syntheses.

  • Palladium-Catalyzed Cross-Coupling Reactions: For the synthesis of 3,4-diarylquinolines, palladium-catalyzed cross-coupling strategies can be very effective. These methods typically involve the coupling of a pre-functionalized quinoline precursor with an aryl halide or boronic acid.[25]

Q2: How exactly does microwave irradiation help to overcome steric hindrance?

A2: Microwave irradiation accelerates reactions through two primary mechanisms:

  • Efficient Thermal Energy Transfer: Microwaves directly heat the solvent and reactants through dielectric heating, leading to a rapid and uniform increase in temperature. This provides the necessary activation energy to overcome the high energy barrier associated with sterically hindered transition states.[7][9][26]

  • Non-Thermal Microwave Effects: While still a subject of debate, some evidence suggests that microwaves can have non-thermal effects that contribute to rate enhancement. These may include increased molecular collisions and orientation effects that favor the desired reaction pathway.

Q3: Are there any "green" or more environmentally friendly approaches to synthesizing these complex quinolines?

A3: Yes, there is a significant push towards greener synthetic methods in quinoline chemistry. Some key strategies include:

  • Use of Nanocatalysts: Nanocatalysts offer high surface area-to-volume ratios, leading to enhanced catalytic activity. They can often be used in lower loadings and are frequently recyclable, reducing waste.[27]

  • Solvent-Free Reactions: Many modern protocols, particularly those using microwave irradiation or solid-supported catalysts, can be performed under solvent-free conditions, which significantly reduces the environmental impact.[27]

  • Water as a Solvent: For certain reactions, water can be used as a green and inexpensive solvent.

  • Catalyst-Free MCRs: Some multicomponent reactions for quinoline synthesis can proceed efficiently without the need for a catalyst, further improving their green credentials.[22]

Q4: I am trying to synthesize a 3,4-diarylquinoline. What is a reliable starting point?

A4: The synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines has been successfully achieved by reacting 3-aryl-2,3-dihydroquinolin-4-ones with Grignard reagents, followed by dehydration of the resulting intermediate.[28][29][30] Subsequent oxidation can then yield the fully aromatic 3,4-diarylquinoline. Transition-metal-catalyzed methods, such as the palladium-catalyzed reaction of o-acylanilines with alkenes, also provide a direct route to 3,4-disubstituted quinolines.[19]

References

  • Bautista-Aguayo, D. et al. (2012). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Beilstein Journal of Organic Chemistry, 8, 1349-1355. Available at: [Link]

  • Molecules. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. MDPI. Available at: [Link]

  • Organic Chemistry Frontiers. (n.d.). Chemo- and regioselective synthesis of C3-sulfonate esters and C4-chlorides of quinolines under metal-free conditions. RSC Publishing. Available at: [Link]

  • RSC Advances. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Available at: [Link]

  • ResearchGate. (2008). Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. Available at: [Link]

  • Scientific Reports. (2018). Multicomponent synthesis of pyrimido[4,5-b] quinolines over a carbocationic catalytic system. Nature. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). Recent advancement in the synthesis of quinoline derivatives via multicomponent reactions. RSC Publishing. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinolines through Three-Component Cascade Annulation of Aryl Diazonium Salts, Nitriles, and Alkynes. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-diaryl-1,2,3,4-tetrahydroquinolines. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Available at: [Link]

  • Molecules. (2025). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. MDPI. Available at: [Link]

  • ACS Publications. (2003). Synthesis of 3,4-Disubstituted Isoquinolines via Palladium-Catalyzed Cross-Coupling of 2-(1-Alkynyl)benzaldimines and Organic Halides. Available at: [Link]

  • Journal of Chemical Sciences. (2024). Synthesis of Quinolines from 2-amino aryl ketones: Probing the Lewis Acid Sites of Metal-Organic Framework Catalyst. Springer. Available at: [Link]

  • PubMed. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Available at: [Link]

  • ResearchGate. (n.d.). Multicomponent reaction for the synthesis β‐quinoline allylic sulfones. Available at: [Link]

  • ResearchGate. (n.d.). Strategies for the synthesis of 3‐substituted quinoline derivatives. Available at: [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 3,4-difunctionalized quinolines [catalysis by Cp*Co(CO)I2]. Available at: [Link]

  • MDPI. (2007). Microwave-Assisted Synthesis of Phenothiazine and Qinoline Derivatives. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Available at: [Link]

  • YouTube. (2024). Combe's synthesis of quinoline || detailed mechanism. Available at: [Link]

  • New Journal of Chemistry. (2017). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. RSC Publishing. Available at: [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Available at: [Link]

  • Revue Roumaine de Chimie. (n.d.). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Available at: [Link]

  • Molecules. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones. MDPI. Available at: [Link]

  • Journal of Chemical Sciences. (2018). A review on transition-metal mediated synthesis of quinolines. Springer. Available at: [Link]

  • RSC Publishing. (n.d.). Microwave-assisted one-pot synthesis of steroid–quinoline hybrids and an evaluation of their antiproliferative activities on gynecological cancer cell lines. Available at: [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. Available at: [Link]

  • RSC Publishing. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Figshare. (2018). Highly efficient Brønsted acid and Lewis acid catalysis systems for the Friedländer Quinoline synthesis. Taylor & Francis Group. Available at: [Link]

  • RSC Publishing. (2025). State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. Available at: [Link]

  • MDPI. (2026). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. Available at: [Link]

  • Tetrahedron Letters. (2010). Asymmetric hydrogenation of quinolines activated by Brønsted acids. Elsevier. Available at: [Link]

  • Frontiers in Chemistry. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Available at: [Link]

  • ResearchGate. (n.d.). Influence of Brønsted and Lewis acid on the catalytic activity of the tungsten-mediated hydrogenation of quinoline: conversion-time diagram. Reaction conditions. Available at: [Link]

  • Chemical Communications. (2022). Hydride transfer-initiated synthesis of 3-functionalized quinolines by deconstruction of isoquinoline derivatives. RSC Publishing. Available at: [Link]

  • Frontiers in Chemistry. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Palladium Residue Removal from Quinoline Products

Welcome to the technical support center for scientists and researchers engaged in the synthesis of quinoline-based compounds. The increasing use of palladium-catalyzed reactions in the formation of carbon-carbon and carb...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for scientists and researchers engaged in the synthesis of quinoline-based compounds. The increasing use of palladium-catalyzed reactions in the formation of carbon-carbon and carbon-heteroatom bonds has made them indispensable tools in modern organic synthesis, particularly in the pharmaceutical industry.[1][2][3] However, a significant challenge that arises is the removal of residual palladium from the final product to meet stringent regulatory standards.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to effectively remove palladium residues from your quinoline products.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove palladium from my quinoline product?

Palladium, like other heavy metals, is toxic and its presence in active pharmaceutical ingredients (APIs) is strictly regulated by bodies like the International Council for Harmonisation (ICH).[2] For oral medications, the permitted daily exposure to palladium is typically limited to 100 µg per day.[2][4] Residual palladium can also interfere with downstream chemical transformations and biological assays, leading to unreliable results.[5][6]

Q2: What are the acceptable limits for palladium in pharmaceutical products?

The acceptable limit for palladium is dependent on the drug's route of administration and daily dosage.[2] For oral drugs with a daily intake of 10 grams or less, the concentration limit is often set at 10 ppm.[4] For parenteral drugs, the limit is much lower, at 1 ppm.[4] It is essential to consult the latest ICH Q3D guidelines for elemental impurities.

Q3: My initial purification (crystallization/column chromatography) didn't remove all the palladium. Why?

While standard purification techniques like crystallization and column chromatography can reduce palladium levels, they are often insufficient on their own.[1][7] Palladium can exist in various forms, including soluble complexes and colloidal nanoparticles, which may co-elute with your product or become entrapped within the crystal lattice.[7][8]

Q4: How do I accurately quantify the amount of palladium in my sample?

Standard methods for quantifying trace palladium include inductively-coupled plasma mass spectroscopy (ICP-MS), atomic absorption analysis, and X-ray fluorescence.[9][10] ICP-MS is the most commonly used technique for both in-process control and final product quality control.[9][10] For rapid screening of purification methods, catalysis-based fluorometric and colorimetric detection kits are also available.[9][11]

Troubleshooting Guides

This section addresses specific issues you might encounter during the palladium removal process.

Problem 1: Inefficient Palladium Removal with Scavengers

Symptom: High levels of palladium remain after treatment with a scavenger.

Root Cause Analysis & Solution Workflow:

G start High Pd Levels Post-Scavenging cause1 Incorrect Scavenger Choice start->cause1 cause2 Suboptimal Scavenging Conditions start->cause2 cause3 Product-Scavenger Interaction start->cause3 sol1a Consider Pd Oxidation State (e.g., Thiol for Pd(II)) cause1->sol1a sol1b Match Scavenger to Solvent & Product Polarity cause1->sol1b sol1c Perform a Scavenger Screen (Thiol, TMT, Amino-based) cause1->sol1c sol2a Increase Scavenger Equivalents cause2->sol2a sol2b Increase Reaction Time and/or Temperature cause2->sol2b sol2c Optimize Agitation cause2->sol2c sol3a Analyze for Product Loss cause3->sol3a sol3b Wash Scavenger with Fresh Solvent cause3->sol3b sol3c Choose a More Selective Scavenger cause3->sol3c

Caption: Troubleshooting workflow for inefficient scavenger performance.

Detailed Troubleshooting Steps:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the palladium species present (e.g., Pd(0) vs. Pd(II)), the solvent system, and the nature of your quinoline product.[5]

    • Action: Perform a small-scale screening with a panel of scavengers. Thiol-functionalized silicas are a good starting point for their broad effectiveness, particularly for Pd(II).[5][12] For challenging cases, consider more robust options like trimercaptotriazine (TMT) based scavengers.[13][14]

  • Insufficient Scavenger Loading or Reaction Time: The kinetics of scavenging can be slow.

    • Action: Increase the equivalents of the scavenger and/or extend the reaction time. Gentle heating (e.g., 40-50 °C) can also improve the rate of scavenging.[5][13]

  • Product Binding to Scavenger: Your quinoline product might have an affinity for the scavenger, leading to yield loss.

    • Action: After filtration, wash the scavenger with a small amount of fresh solvent to recover any bound product. If product loss is significant, a different type of scavenger may be necessary.

Problem 2: Product Loss During Work-up

Symptom: Low recovery of the quinoline product after the palladium removal step.

Possible Causes & Solutions:

  • Adsorption onto Activated Carbon: Activated carbon is a cost-effective option for palladium removal, but it can also adsorb the desired product, leading to significant yield loss.[5][15]

    • Solution: Reduce the amount of activated carbon used or switch to a more selective scavenger like functionalized silica.[5] A thorough wash of the carbon cake with the process solvent is crucial to recover the product.[5]

  • Precipitation with the Scavenger: In some cases, the product may co-precipitate with the palladium-scavenger complex.

    • Solution: Ensure the product is fully dissolved in the chosen solvent at the scavenging temperature. A solvent screen might be necessary to find optimal conditions.

Problem 3: Formation of New Impurities

Symptom: Appearance of new, unexpected peaks in your analytical chromatogram after scavenger treatment.

Possible Causes & Solutions:

  • Reaction with the Scavenger: Some scavengers, particularly those with nucleophilic groups like thiols, can potentially react with electrophilic sites on your quinoline product.[5]

    • Solution: If new impurities are detected, consider using a less reactive scavenger or performing the scavenging at a lower temperature.

  • Leaching from the Scavenger Support: Impurities from the scavenger's solid support (e.g., silica, polystyrene) could leach into your product solution.

    • Solution: Choose high-purity scavengers from reputable suppliers. A pre-wash of the scavenger with the reaction solvent before use can sometimes mitigate this issue.

Comparative Analysis of Palladium Removal Techniques

The choice of a palladium removal technique is highly dependent on the specific reaction and product.[5] Below is a comparison of common methods:

MethodAdvantagesDisadvantagesTypical EfficiencyBest For
Functionalized Silica Scavengers (e.g., Si-Thiol, Si-TMT) High selectivity, minimal product loss, easy to handle.[5][16]Higher cost compared to activated carbon.[5]>95% removal, can achieve <5 ppm.[16][17]Late-stage purification where product loss is a major concern.
Activated Carbon Low cost, effective for a range of palladium species.[5][18]Can lead to significant product loss via adsorption, requires careful optimization.[5][15]Highly variable, can reduce Pd from >1000 ppm to <100 ppm.[5]Early to mid-stage synthesis steps where some product loss is acceptable.
Precipitation/Crystallization Can be integrated into the product isolation step, cost-effective.May not be sufficient on its own, palladium can be entrapped in the crystal lattice.[1][7]Can reduce Pd levels, but often requires an additional scavenging step.Enhancing purity after an initial bulk removal of palladium.
Solvent Extraction Can remove certain soluble palladium species.[19]Often not selective enough, can be solvent and labor-intensive.Dependent on the partition coefficient of the palladium complex.Specific cases where the palladium complex has a high affinity for the extraction solvent.

Experimental Protocols

Protocol 1: General Screening of Palladium Scavengers

This protocol is designed to efficiently screen different scavengers to find the most effective one for your specific quinoline product.

  • Preparation: In separate vials, dissolve a small amount of your crude quinoline product in a suitable solvent.

  • Scavenger Addition: To each vial, add a different scavenger (e.g., Si-Thiol, Si-TMT, activated carbon) at a loading of approximately 10-20 wt% relative to the crude product.

  • Agitation: Stir the mixtures at room temperature for 2-4 hours. For slower reactions, extend the time or gently heat to 40°C.

  • Filtration: Filter each mixture through a syringe filter (0.45 µm PTFE) to remove the scavenger.

  • Analysis: Analyze the filtrate from each vial by ICP-MS or a fluorometric method to determine the residual palladium concentration.

  • Selection: Choose the scavenger that provides the best balance of palladium removal and product recovery.

Protocol 2: Bulk Palladium Removal with Activated Carbon

This protocol is suitable for removing a large amount of palladium, often in earlier synthetic steps.

  • Dissolution: Dissolve the crude quinoline product in an appropriate organic solvent.

  • Carbon Addition: Add activated carbon (5-10 wt%) to the solution.

  • Slurry: Stir the resulting slurry at room temperature or slightly elevated temperature (e.g., 45°C) for 12-18 hours.[5]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Washing: Wash the Celite pad thoroughly with fresh solvent to recover adsorbed product.

  • Concentration: Combine the filtrate and washes, and concentrate under reduced pressure.

  • Analysis: Determine the palladium concentration in the purified product.

Protocol 3: Polishing with Functionalized Silica Scavengers

This protocol is ideal for reducing palladium levels to meet final API specifications.

G start Dissolve Quinoline Product in Solvent add_scavenger Add Si-Thiol or Si-TMT (4-8 molar equivalents) start->add_scavenger agitate Stir at RT for 1-4 hours add_scavenger->agitate filter Filter through Syringe Filter agitate->filter wash Wash Scavenger with Solvent filter->wash analyze Analyze Filtrate for Pd Content wash->analyze end Product with <10 ppm Pd analyze->end

Caption: Workflow for final purification using silica scavengers.

  • Solution Preparation: Dissolve the partially purified quinoline product in a suitable solvent.

  • Scavenger Addition: Add a thiol- or TMT-functionalized silica scavenger (typically 4-8 molar equivalents relative to the initial palladium catalyst loading).

  • Stirring: Stir the mixture at room temperature for 1-4 hours.[20]

  • Filtration: Remove the scavenger by filtration.

  • Solvent Removal: Concentrate the filtrate to obtain the final product.

  • Final Analysis: Confirm the palladium levels are within the required specifications using a validated analytical method.

References

Sources

Reference Data & Comparative Studies

Validation

Advanced Identification of 6-Methoxyquinoline: A Comparative IR Spectroscopy Guide

Executive Summary & Strategic Context 6-Methoxyquinoline (6-MQ) is a critical pharmacophore in the synthesis of antimalarial drugs (e.g., Primaquine analogues) and fluorescent probes. In synthetic workflows, the primary...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

6-Methoxyquinoline (6-MQ) is a critical pharmacophore in the synthesis of antimalarial drugs (e.g., Primaquine analogues) and fluorescent probes. In synthetic workflows, the primary challenge is not merely identifying the quinoline core but distinguishing 6-MQ from its regioisomers (specifically 8-methoxyquinoline) and its metabolic precursors (6-hydroxyquinoline).

This guide moves beyond basic functional group analysis to provide a fingerprint-based identification strategy . By leveraging the specific vibrational modes of the methoxy substituent and the unique out-of-plane (OOP) bending patterns of the 6-substituted quinoline ring, researchers can definitively validate 6-MQ purity and identity.

Decision Logic & Identification Workflow

The following flowchart outlines the logical deduction process for confirming 6-MQ identity using FT-IR data. This self-validating workflow prioritizes the exclusion of alternatives before confirming the target structure.

G Start Start: Unknown Sample Spectrum CheckOH Check 3200-3500 cm⁻¹ Is there a broad OH band? Start->CheckOH IsHQ Result: 6-Hydroxyquinoline (Precursor/Degradant) CheckOH->IsHQ Yes CheckOMe Check 2830-3000 cm⁻¹ Are there C(sp³)-H peaks? CheckOH->CheckOMe No IsQuin Result: Quinoline (Parent) (No Methoxy Group) CheckOMe->IsQuin No CheckCO Check 1230-1260 cm⁻¹ Is there a strong C-O-C stretch? CheckOMe->CheckCO Yes CheckOOP Check Fingerprint (700-900 cm⁻¹) Analyze Substitution Pattern CheckCO->CheckOOP Strong Band Present Match6 Pattern: Isolated H (~880) + 2 Adj H (~830) + 3 Adj H (~800) CheckOOP->Match6 Match8 Pattern: Two sets of 3 Adj H (~750-780) CheckOOP->Match8 Result6MQ CONFIRMED: 6-Methoxyquinoline Match6->Result6MQ Result8MQ Isomer: 8-Methoxyquinoline Match8->Result8MQ

Figure 1: Logical decision tree for the spectroscopic discrimination of 6-methoxyquinoline from common impurities and isomers.

Detailed Spectral Analysis

The "Methoxy Flag" (2800–3000 cm⁻¹ & 1200–1260 cm⁻¹)

The first step in identification is confirming the presence of the methoxy ether linkage.

  • C-H Stretching (Aliphatic vs. Aromatic):

    • Aromatic C-H: Appears at 3000–3100 cm⁻¹ .[1]

    • Methoxy C-H (Methyl): The C-H stretches of the methoxy group are distinct, appearing just below 3000 cm⁻¹, typically as sharp bands or shoulders at 2835–2960 cm⁻¹ . This differentiates 6-MQ from unsubstituted Quinoline.

  • C-O-C Asymmetric Stretch:

    • Aryl alkyl ethers like 6-MQ exhibit a very strong characteristic band at 1230–1260 cm⁻¹ . This is often the most intense peak in the fingerprint region and serves as a primary diagnostic for the ether functionality.

The Regioisomer Fingerprint (700–900 cm⁻¹)

Distinguishing 6-MQ from 8-methoxyquinoline (8-MQ) requires analysis of the Out-of-Plane (OOP) C-H bending vibrations. These bands are sensitive to the number of adjacent hydrogen atoms on the aromatic rings.

  • 6-Methoxyquinoline Pattern:

    • Pyridine Ring (Positions 2,3,4): 3 adjacent protons → Strong band at ~790–810 cm⁻¹ .

    • Benzene Ring (Positions 7,8): 2 adjacent protons → Medium/Strong band at ~820–840 cm⁻¹ .

    • Benzene Ring (Position 5): 1 isolated proton → Weak/Medium band at ~860–890 cm⁻¹ .

  • 8-Methoxyquinoline Pattern (Contrast):

    • Benzene Ring (Positions 5,6,7): 3 adjacent protons.

    • Pyridine Ring (Positions 2,3,4): 3 adjacent protons.

    • Result: 8-MQ typically lacks the "isolated H" and "2 adjacent H" bands, instead showing dominant absorptions for "3 adjacent H" systems, often shifting the pattern to 740–780 cm⁻¹ .

Comparative Data Table
Functional Group Mode6-Methoxyquinoline (Target)Quinoline (Parent)8-Methoxyquinoline (Isomer)6-Hydroxyquinoline (Precursor)
O-H Stretch AbsentAbsentAbsentBroad, 3200–3500 cm⁻¹
Aromatic C-H Stretch 3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹3000–3100 cm⁻¹
Methoxy C-H Stretch 2835–2960 cm⁻¹ Absent2835–2960 cm⁻¹Absent
Ring C=C / C=N ~1620, 1590, 1500 cm⁻¹~1620, 1590, 1500 cm⁻¹~1620, 1590, 1500 cm⁻¹~1625, 1580 cm⁻¹
C-O-C Asym.[2][3][4] Stretch 1230–1260 cm⁻¹ (Strong) Absent1230–1260 cm⁻¹Absent (C-O-H bend instead)
OOP Bending (Diagnostic) Isolated H (~880) + 2 Adj (~830) Mixed Pattern3 Adj (~750-780) Similar to 6-MQ but broadened

Validated Experimental Protocol (ATR-FTIR)

This protocol is designed for the Attenuated Total Reflectance (ATR) sampling mode, which is preferred for 6-MQ (often a liquid or low-melting solid) due to minimal sample prep and ease of cleaning.

Materials & Equipment[5]
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Crystal: Diamond or ZnSe ATR crystal (Diamond preferred for durability).

  • Solvent: Isopropanol or Acetone (for cleaning).

  • Reference Standard: Validated 6-Methoxyquinoline (CAS: 5263-87-6).[5]

Step-by-Step Methodology
  • System Blanking:

    • Clean the ATR crystal thoroughly with isopropanol. Ensure no residue remains.

    • Collect a background spectrum (Air) with the same parameters as the sample (Resolution: 4 cm⁻¹, Scans: 16 or 32).

    • Why: Removes atmospheric CO₂ (~2350 cm⁻¹) and H₂O vapor interferences.

  • Sample Application:

    • If Liquid: Pipette 10–20 µL of pure 6-MQ directly onto the center of the crystal.

    • If Solid (Low MP): Place a small amount (~5 mg) on the crystal and apply pressure using the anvil clamp to ensure intimate contact.

    • Caution: 6-MQ can be an irritant; use proper PPE (gloves/goggles).

  • Data Acquisition:

    • Scan Range: 4000–600 cm⁻¹.

    • Resolution: 4 cm⁻¹.[6]

    • Accumulation: 32 scans (improves Signal-to-Noise ratio).

  • Post-Run Processing:

    • Apply ATR Correction (if not automatic) to account for penetration depth differences across wavenumbers.

    • Baseline correct if necessary (rarely needed for quality ATR).

    • Identify peak positions using the software's "Peak Pick" function, setting a threshold to capture the fingerprint bands.

  • Validation Check:

    • Verify the absence of a broad band at 3400 cm⁻¹ (Moisture or Hydrolysis).

    • Confirm the ratio of the C-O stretch (1230-1260) to the Ring stretch (1620). In pure 6-MQ, the C-O band is of comparable or greater intensity to the ring modes.

References

  • National Institute of Standards and Technology (NIST). Quinoline, 6-methoxy- IR Spectrum. NIST Chemistry WebBook, SRD 69.[5][7] [Link]

  • PubChem. 6-Methoxyquinoline (Compound).[8] National Library of Medicine. [Link]

  • Specac. Interpreting Infrared Spectra: The Fingerprint Region. [Link]

Sources

Comparative

Thin Layer Chromatography (TLC) Rf values for haloquinoline derivatives

A Guide to Rf Optimization and Structural Correlation Executive Summary & Mechanistic Insight Haloquinoline derivatives (e.g., 4,7-dichloroquinoline) are critical scaffolds in the synthesis of antimalarial drugs like chl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Rf Optimization and Structural Correlation

Executive Summary & Mechanistic Insight

Haloquinoline derivatives (e.g., 4,7-dichloroquinoline) are critical scaffolds in the synthesis of antimalarial drugs like chloroquine and hydroxychloroquine.[1] In Thin Layer Chromatography (TLC), these compounds present a specific challenge: basic nitrogen tailing .

The Chromatographic Challenge: Standard silica gel (


) is slightly acidic due to surface silanol groups (

). The basic nitrogen in the quinoline ring acts as a Lewis base, forming strong hydrogen bonds with these silanol protons.
  • Result: This interaction causes "tailing" (streaking) rather than distinct spots, leading to poor resolution and inaccurate Rf values.

  • The Fix: The mobile phase must contain a basic modifier (e.g., Triethylamine) to competitively block silanol sites, or the stationary phase must be deactivated.

Structural Impact on Retention (Rf):

  • Halogenation (Cl, Br, F): Generally increases lipophilicity (

    
    ), increasing Rf values in normal-phase (NP) chromatography compared to the parent quinoline.
    
  • Positioning: Substituents at the 4-position (para to Nitrogen) often have different electronic shielding effects than those at the 8-position, affecting the basicity of the ring nitrogen and thus its affinity for the silica.

Experimental Protocol: The Self-Validating System

This protocol is designed to eliminate tailing and ensure reproducible Rf values.

Reagents
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Mobile Phase A (Non-Polar): Hexane : Ethyl Acetate (Start 8:2).

  • Mobile Phase B (Polar): Dichloromethane (DCM) : Methanol (9:1).

  • Modifier: Triethylamine (TEA) or Ammonium Hydroxide (

    
    ).[2]
    
Step-by-Step Methodology
  • Chamber Saturation (Critical):

    • Place filter paper inside the developing chamber.[3][4][5]

    • Add mobile phase (e.g., Hexane:EtOAc 1:1 + 1% TEA ).

    • Close lid and equilibrate for 15 minutes. Why? Unsaturated chambers cause "smiling" solvent fronts and uneven Rf values.

  • Sample Preparation:

    • Dissolve ~5 mg of derivative in 1 mL DCM.

    • Note: If the compound is an HCl salt, add 1 drop of TEA to the vial to free the base before spotting.

  • Spotting & Development:

    • Spot 1-2 µL on the baseline (1 cm from bottom).

    • Co-spotting: Always spot Starting Material (SM), Reaction Mixture (RM), and a Co-spot (SM+RM) to detect co-elution.

    • Elute until solvent front is 1 cm from top.

  • Visualization:

    • Primary: UV Lamp at 254 nm (Quinolines quench fluorescence, appearing as dark purple spots on green background).

    • Secondary (Functional): Dragendorff’s reagent (orange spots) confirms the presence of alkaloids/nitrogen bases.

Visualized Workflow (DOT Diagram)

TLC_Workflow Start Sample Preparation (Free Base w/ TEA) Plate Stationary Phase Silica Gel 60 F254 Start->Plate Spotting Develop Development (Saturated Chamber) Plate->Develop Elution Mobile Mobile Phase Prep Hex:EtOAc + 1% TEA Mobile->Develop Equilibration Visual Visualization UV 254nm / Dragendorff Develop->Visual Drying

Caption: Optimized workflow for basic heterocycles. Note the inclusion of TEA in the mobile phase to prevent tailing.

Comparative Rf Data & Solvent Selection[4][5][6][7][8][9][10]

The following table provides reference ranges for common haloquinoline derivatives. Note that absolute Rf values vary by temperature and humidity; relative values are the standard for identification.

Standard Condition: Silica Gel 60


, Ambient Temp.
Compound ClassDerivative ExamplePolarityMobile Phase (Optimized)Approx. RfVisualization
Parent QuinolineModerateHexane:EtOAc (7:3) + 1% TEA0.40 - 0.50UV 254
Mono-Halo 4-ChloroquinolineLowHexane:EtOAc (8:2) + 1% TEA0.55 - 0.65UV 254
Di-Halo 4,7-Dichloroquinoline Very LowHexane:EtOAc (1:1)0.45 - 0.55 UV 254
Amino-Halo 7-Chloro-4-aminoquinolineHighDCM:MeOH (9:1) + 1%

0.30 - 0.40UV/Ninhydrin
Hydroxy-Halo 5-Chloro-8-hydroxyquinolineModerateHexane:EtOAc (6:4) + 1% AcOH*0.40 - 0.50UV/FeCl3

*Note: For 8-hydroxyquinolines, the phenolic -OH is acidic. Use Acetic Acid (AcOH) instead of TEA to prevent ionization and tailing.

Mechanistic Interaction Diagram

Interaction Silica Silica Surface (Si-OH) Quinoline Quinoline Nitrogen (Basic) Silica->Quinoline H-Bonding (Strong) Tailing Tailing / Streaking Quinoline->Tailing Without Modifier Clean Clean Spot (High Res) Quinoline->Clean With Modifier TEA Triethylamine (Modifier) TEA->Silica Blocks Acidic Sites TEA->Quinoline Displaces

Caption: Mechanism of tailing suppression. TEA competitively binds to acidic silanol groups, allowing the quinoline to elute freely.

Troubleshooting & Optimization Matrix
SymptomDiagnosisCorrective Action
Streaking / Tailing Interaction with Silanol groups.Add 1-2% Triethylamine (TEA) to mobile phase.
Rf > 0.8 Solvent too polar.Increase Hexane ratio (e.g., go from 1:1 to 8:2).
Rf < 0.2 Solvent too non-polar.[4]Increase EtOAc or switch to DCM:MeOH system.
Ghost Spots Decomposition on silica.Run 2D-TLC: Run once, dry, rotate 90°, run again. If spots off-diagonal, sample is degrading.
References
  • Vogel's Textbook of Practical Organic Chemistry. (5th Ed.). Chromatographic Techniques, pp. 197-205. Longman Scientific & Technical.
  • BenchChem Technical Support . (2025). Thin-Layer Chromatography (TLC) for Quinoline Compounds. Retrieved from

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 6866, 4,7-Dichloroquinoline. Retrieved from

  • Sigma-Aldrich . (2025). Product Specification: 4,7-Dichloroquinoline. Retrieved from [6]

  • Biotage . (2023).[7] TLC-based vs. Generic Gradients – Which Gives the Best Results?. Retrieved from

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 4-Chloro-3-iodo-6-methoxyquinoline: Personal Protective Equipment and Safety Protocols

Hazard Analysis: Understanding the Risks of Halogenated Quinolines 4-Chloro-3-iodo-6-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds. The presence of halogen atoms (chlorine and io...

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis: Understanding the Risks of Halogenated Quinolines

4-Chloro-3-iodo-6-methoxyquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds. The presence of halogen atoms (chlorine and iodine) and its aromatic nature suggest potential for significant biological activity and toxicity. While data for this specific molecule is sparse, analysis of related structures provides a strong basis for a conservative hazard assessment.

Quinoline itself is suspected of causing genetic defects and cancer.[4] Structurally similar compounds like 4-Chloro-6-methoxyquinoline are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[5][6] Other halogenated aromatics can exhibit persistence in the environment and may cause a range of toxic effects upon exposure.[3] Therefore, we must assume 4-Chloro-3-iodo-6-methoxyquinoline possesses, at a minimum, the following hazards:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[7]

  • Skin and Eye Damage: Potential to cause serious skin irritation and severe eye damage.[5][7][8]

  • Respiratory Irritation: Inhalation of dust or vapors may irritate the respiratory tract.[5][7]

  • Chronic Toxicity: Potential for long-term effects, including carcinogenicity and mutagenicity, based on the quinoline core structure.[4]

Hazard Summary Table
Hazard Classification (Anticipated)GHS PictogramPrecautionary Statements
Acute Toxicity, Oral (Category 4) Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[4][7]
Acute Toxicity, Dermal (Category 4) Wear protective gloves/protective clothing. IF ON SKIN: Wash with plenty of water.[7][8]
Skin Corrosion/Irritation (Category 2) Causes skin irritation. Take off contaminated clothing and wash it before reuse.[4][7]
Serious Eye Damage/Irritation (Category 1/2) Causes serious eye damage/irritation. Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor.[5][7]
Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation May cause respiratory irritation. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5][7]
Carcinogenicity/Mutagenicity (Suspected) Obtain special instructions before use. Do not handle until all safety precautions have been read and understood.

The Core of Safety: Personal Protective Equipment (PPE)

The selection and proper use of PPE is the final and most critical barrier between the researcher and the chemical.[9] A multi-layered approach is essential.

Primary Engineering Controls: The First Line of Defense

Before any PPE is donned, engineering controls must be in place. All work involving 4-Chloro-3-iodo-6-methoxyquinoline, including weighing, dissolving, and transferring, must be performed inside a certified chemical fume hood to minimize inhalation of vapors or dust.[2] The fume hood sash should be kept as low as possible.

Essential PPE Ensemble
PPE ComponentSpecificationRationale for Use
Hand Protection Double-gloving with chemical-resistant gloves (e.g., Nitrile rubber). Ensure the outer glove has a long cuff that extends over the lab coat sleeve.Prevents skin contact, which can lead to local irritation and systemic toxicity through dermal absorption. Double-gloving provides an extra layer of protection and allows for safe removal of the contaminated outer glove.[2][9]
Eye & Face Protection ANSI Z87.1-compliant safety goggles AND a full-face shield.Protects against splashes to the eyes and face. Standard safety glasses with side shields are insufficient.[9][10]
Body Protection A long-sleeved, cuffed lab coat. For larger quantities or procedures with a high splash risk, a chemical-resistant apron or a disposable chemical-resistant suit (e.g., Tyvek) is required.[2][11]Protects the skin and personal clothing from contamination.[11]
Foot Protection Closed-toe, liquid-resistant shoes. Disposable shoe covers should be considered to prevent tracking contamination outside the lab.[9]Protects feet from spills and prevents the spread of contamination.
Respiratory Protection Not required if work is conducted within a certified chemical fume hood. For spill cleanup or in case of ventilation failure, a NIOSH-approved air-purifying respirator with organic vapor cartridges is mandatory.[2][9]Minimizes the inhalation of harmful vapors or dust, which can cause respiratory irritation and systemic toxicity.[10]

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow is crucial to minimize risk. This process ensures that safety is integrated into every step, from preparation to disposal.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Review SDS & SOPs prep2 Verify Fume Hood Certification prep1->prep2 prep3 Assemble All Materials prep2->prep3 prep4 Don Full PPE prep3->prep4 h1 Weigh Compound prep4->h1 Begin Work h2 Perform Reaction/Procedure h1->h2 h3 Close Primary Container h2->h3 c1 Decontaminate Surfaces h3->c1 Complete Work c2 Segregate Halogenated Waste c1->c2 c3 Doff PPE Correctly c2->c3 c4 Wash Hands Thoroughly c3->c4 ER cluster_personnel Personnel Exposure cluster_spill Chemical Spill spill Spill or Exposure Occurs skin Skin Contact spill->skin eye Eye Contact spill->eye inhale Inhalation spill->inhale small_spill Small Spill (Inside Fume Hood) spill->small_spill large_spill Large Spill (Outside Fume Hood) spill->large_spill Remove Contaminated Clothing\nFlush with Water for 15 min Remove Contaminated Clothing Flush with Water for 15 min skin->Remove Contaminated Clothing\nFlush with Water for 15 min Flush Eyes for 15 min\nat Eyewash Station Flush Eyes for 15 min at Eyewash Station eye->Flush Eyes for 15 min\nat Eyewash Station Move to Fresh Air Move to Fresh Air inhale->Move to Fresh Air seek_medical Seek Immediate Medical Attention Remove Contaminated Clothing\nFlush with Water for 15 min->seek_medical Flush Eyes for 15 min\nat Eyewash Station->seek_medical Move to Fresh Air->seek_medical Absorb with Inert Material\n(e.g., Vermiculite) Absorb with Inert Material (e.g., Vermiculite) small_spill->Absorb with Inert Material\n(e.g., Vermiculite) Evacuate Area\nAlert Others & EHS Evacuate Area Alert Others & EHS large_spill->Evacuate Area\nAlert Others & EHS Decontaminate Area Decontaminate Area Absorb with Inert Material\n(e.g., Vermiculite)->Decontaminate Area dispose_waste Dispose as Halogenated Waste Decontaminate Area->dispose_waste Prevent Entry Prevent Entry Evacuate Area\nAlert Others & EHS->Prevent Entry

Caption: Emergency Response Flowchart for Spills and Exposures.

Emergency Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. [12]Remove contact lenses if possible. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. [12]Remove all contaminated clothing while under a safety shower. Seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. [6][7]* Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Call a poison control center for guidance. [13]* Small Spill (Contained within a fume hood): Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand. [14][12]Scoop the material into a labeled container for halogenated waste. Decontaminate the area with a suitable solvent.

  • Large Spill: Evacuate the laboratory immediately and alert nearby personnel. Close the laboratory door and prevent re-entry. Contact your institution's EHS or emergency response team. [14][12]

Disposal and Decontamination

Proper disposal is a critical component of the chemical lifecycle to ensure environmental and personnel safety.

  • Waste Segregation: All materials contaminated with 4-Chloro-3-iodo-6-methoxyquinoline must be disposed of as halogenated organic waste . [14][15]This includes excess solid, solutions, contaminated gloves, pipette tips, and absorbent materials.

  • Container Labeling: Waste containers must be durable, have a secure lid, and be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards. [14]* Glassware Decontamination: Before washing, glassware should be rinsed with a small amount of a suitable organic solvent (e.g., acetone). This rinsate must be collected and disposed of as halogenated organic waste. [1] By adhering to these stringent safety protocols, researchers can effectively mitigate the risks associated with handling 4-Chloro-3-iodo-6-methoxyquinoline, ensuring a safe and controlled laboratory environment.

References

  • Application Notes and Protocols for Handling and Storage of Chlorinated Quinoline Compounds. Benchchem.
  • QUINOLINE FOR SYNTHESIS. Loba Chemie.
  • Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals. Benchchem.
  • 4-Chloro-6-methoxyquinoline. PubChem.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • 4-CHLORO-6-METHOXYQUINOLINE SDS. ECHEMI.
  • Chemical Emergencies, Exposures, and Spills. Environmental Health and Safety.
  • Hydrocarbon Toxicity Treatment & Management. Medscape Reference.
  • What to do in a chemical emergency. GOV.UK.
  • SAFETY DATA SHEET.
  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine. Organic Syntheses.
  • SAFETY DATA SHEET.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • SAFETY DATA SHEET. Merck Millipore.
  • Halogenated Aromatic Poisoning (PCB and Others). Special Pet Topics.
  • Personal protective equipment for handling 3-Methylthio-quinoline. Benchchem.
  • 4-Chloro-6-methoxyquinolin-7-ol. Apollo Scientific.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • Proper disposal of chemicals. Sciencemadness Wiki.
  • Management of Hazardous Waste Procedure. Yale EHS.
  • Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US.
  • Comprehensive Guide to PPE in the Chemical Industry.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
4-Chloro-3-iodo-6-methoxyquinoline
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4-Chloro-3-iodo-6-methoxyquinoline
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